molecular formula C7H5BrO4 B8806214 Methyl 4-bromo-5-formylfuran-2-carboxylate

Methyl 4-bromo-5-formylfuran-2-carboxylate

Cat. No.: B8806214
M. Wt: 233.02 g/mol
InChI Key: MMIAAKDOELNXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-5-formylfuran-2-carboxylate is a useful research compound. Its molecular formula is C7H5BrO4 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H5BrO4

Molecular Weight

233.02 g/mol

IUPAC Name

methyl 4-bromo-5-formylfuran-2-carboxylate

InChI

InChI=1S/C7H5BrO4/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2-3H,1H3

InChI Key

MMIAAKDOELNXIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(O1)C=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 69.65 g (0.246 mol) of methyl 4,5-dibromo-2-furoate in 700 mL of dry THF was cooled to −45° C. under argon. To this solution 141.5 mL (0.282 mol) of isopropyl magnesium chloride 2M (Aldrich) was slowly added over 45 min at −43/−48° C. and the mixture was stirred for an additional hour. The resulting suspension was treated dropwise with 56.8 mL (0.737 mol) of anhydrous DMF (Aldrich, H2O<0.005%) over 30 min at −45° C. and stirred for 15 min at the same temperature. The reaction mixture was slowly warmed to +20° C., stirred for 1 hour and then it was slowly poured in a mixture of 1.2 L of HCl 1 M and 1.0 L of MTBE. The aqueous layer was separated and extracted twice with 1.0 L and 0.5 L of MTBE. The combined organic extracts were concentrated to dryness affording 57.81 g of crude material, which was crystallized from 120 mL of hot toluene and 230 mL of n-heptane. The resulting slurry was cooled to +4° C., aged for 2 h and filtered to afford 46.55 g of beige solid.
Quantity
69.65 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
141.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
56.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
81.3%

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